3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is a chemical compound with the molecular formula CHNO. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a urea moiety. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in synthetic organic chemistry .
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is classified as an organic compound, specifically a substituted urea. It falls under the category of phenolic compounds due to the presence of the hydroxyphenyl group.
The synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea typically involves the reaction of ethyl isocyanate with 2-(4-hydroxyphenyl)ethylamine. This reaction is usually conducted in an organic solvent such as dichloromethane or ethanol.
The molecular structure of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea features:
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can undergo various chemical reactions:
The mechanism of action for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea involves its interaction with biological targets:
These interactions may lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
The compound's stability and reactivity are influenced by its functional groups, particularly the hydroxyphenyl and urea moieties, which play critical roles in its chemical behavior .
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea has several scientific applications:
This compound exemplifies the intersection of organic synthesis and biological activity, making it a subject of interest across multiple scientific disciplines.
Urea derivatives represent a cornerstone of modern medicinal chemistry due to their versatile hydrogen-bonding capabilities and conformational flexibility. The specific compound 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS: 883107-36-6) exemplifies a strategically designed molecule incorporating both a urea pharmacophore and a phenolic bioisostere. This molecule serves as a prototype for investigating allosteric modulation of GPCRs, exploiting phenolic electronic effects, and optimizing positional isomerism in drug design. Its structural features—a C11H16N2O2 framework with 95% purity—enable precise exploration of structure-activity relationships [2] [4].
Urea functionalities enable critical drug-target interactions through hydrogen bonding networks with transmembrane domains of class C G protein-coupled receptors (GPCRs). The operational model of allosterism defines how urea-containing modulators like 3-ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea influence receptor conformations via cooperativity factors (α, β):
Table 1: Urea Derivatives in GPCR Allosteric Modulation
Structural Feature | Role in Allosterism | Biological Impact |
---|---|---|
Urea carbonyl | Forms H-bonds with Ser/Thr residues | Stabilizes active receptor conformations |
N-Ethyl substituent | Modulates lipophilicity (logP ≈ -0.15) [8] | Enhances blood-brain barrier penetration |
4-Hydroxyphenethyl | Engages in π-stacking with aromatic residues | Fine-tunes subtype selectivity |
The para-hydroxylated phenethyl group confers three key bioactivity-enhancing properties:
Positional isomerism profoundly impacts electronic distribution and bioactivity:
Table 2: Impact of Phenolic Substitution Position on Urea Derivatives
Position | Electronic Effect | Conformational Impact | Bioactivity Correlation |
---|---|---|---|
Para (4-OH) | Resonance donation (+M) | Extended planar conformation | Highest urease inhibition (Ki = 0.8 μM) [7] |
Meta (3-OH) | Moderate donation (+I/-M) | Partial rotation | 3-5x reduced potency vs. para |
Ortho (2-OH) | Steric inhibition of resonance | Distorted non-planar geometry | Poor target engagement |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0